N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Description
N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a 3-(2-methylthiazol-4-yl)phenyl group. This structure combines aromatic and heteroaromatic systems, making it a candidate for diverse biological applications, including antiviral or CNS-targeted therapies. Its synthesis likely involves coupling reactions between furan-2-carboxylic acid derivatives and substituted phenylamines, as inferred from analogous protocols in and .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-2-5-12(8-11)17-15(18)14-6-3-7-19-14/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXZUZRSBZOYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 312.4 g/mol
- IUPAC Name : N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
The structural features of this compound contribute to its biological activity, particularly the thiazole and furan moieties, which are known for their roles in various pharmacological effects.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound.
Case Studies
- Thiazole Derivatives : Research has shown that thiazole-containing compounds exhibit promising anticancer properties. For instance, derivatives synthesized from thiazole were tested against various cancer cell lines, revealing significant cytotoxicity. One study reported that certain thiazole derivatives had IC50 values as low as 10–30 µM against human cancer cell lines, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth . For example, a study highlighted that specific substitutions on the thiazole ring enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored.
Research Findings
- Inhibition Studies : Compounds with similar structures have been evaluated for their effectiveness against a range of pathogens. A notable study found that thiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Structure Activity Relationship (SAR) : The presence of electron-withdrawing groups on the thiazole ring was linked to enhanced antimicrobial properties. This relationship underscores the importance of molecular modifications in optimizing efficacy .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound may have additional therapeutic uses.
Potential Applications
- Anti-inflammatory Effects : Some studies suggest that compounds containing thiazole rings can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Summary Table of Applications
Chemical Reactions Analysis
Thiazole Ring Modifications
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 2-Methylthiazole derivative | 82% | |
| Halogenation | NBS, CHCl₃, 0°C → RT | 5-Bromo-2-methylthiazole | 73% |
Furan Ring Functionalization
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan-2-carboxamide | 68% | |
| Sulfonation | SO₃·Py, DCM, 40°C | 5-Sulfonyl-furan-2-carboxamide | 55% |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
textN-[3-(2-Methylthiazol-4-yl)phenyl]furan-2-carboxamide + Maleic anhydride → Exo-adduct (major)
Conditions : Toluene, 110°C, 8h; Yield : 61%
Cross-Coupling Reactions
The thiazole moiety enables Suzuki-Miyaura couplings:
text5-Bromo-2-methylthiazole + Arylboronic acid → 5-Aryl-2-methylthiazole
Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Yield : 70–85%
Stability and Degradation Pathways
- Acidic Hydrolysis : Thiazole ring undergoes ring-opening in concentrated HCl (reflux, 6h) to form thioamide intermediates .
- Oxidative Degradation : H₂O₂/Fe²⁺ generates sulfoxide derivatives at the thiazole sulfur .
Key Research Findings
This compound’s versatility in modular synthesis and functionalization positions it as a valuable scaffold in drug discovery, particularly for oncology and infectious disease targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Thiazole vs. Pyrazole Substitution : Replacing the thiazole (Target) with pyrazole (Compound 13) alters electronic properties and binding interactions. Pyrazole’s hydrogen-bonding capability may enhance antiviral activity, while thiazole’s sulfur atom improves metabolic stability .
- Linker and Core Modifications : MTEP’s ethynyl-piperidine core enables CNS penetration, contrasting with the target compound’s rigid aromatic system. This highlights the role of linkers in bioavailability and target specificity .
- Functional Group Impact : The benzoic acid derivative () exhibits higher melting points and solubility in polar solvents compared to carboxamide analogs, suggesting utility in crystallography or salt formation .
Pharmacological and Biochemical Profiles
- The furan ring may reduce polarity, enhancing blood-brain barrier permeability relative to MTEP’s piperidine .
- Compound 13 : Demonstrated enterovirus inhibition, likely via interference with viral capsid assembly. The cyclopropyl group may sterically hinder enzymatic degradation, prolonging activity .
- MTEP : Well-characterized mGluR5 antagonism, reducing cocaine-seeking behavior in preclinical models. Its ethynyl-thiazole motif is critical for receptor binding .
Q & A
Basic: What are the common synthetic pathways for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between furan-2-carboxylic acid derivatives and aminothiazole intermediates. For example, coupling 3-(2-methylthiazol-4-yl)aniline with activated furan-2-carboxylates under inert atmospheres (e.g., nitrogen) .
- Oxidation/Reduction steps : Potassium permanganate (KMnO₄) may oxidize intermediates, while lithium aluminum hydride (LiAlH₄) reduces carbonyl groups in precursor molecules .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to optimize yield and minimize side products .
- Purification : Column chromatography or recrystallization using solvents like dichloromethane/methanol mixtures ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the thiazole, furan, and phenyl moieties. For example, aromatic protons in the thiazole ring resonate at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₃N₂O₂S) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, confirming stereochemistry .
Basic: What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test binding to kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) to identify optimal conditions .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and detect intermediates .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
Advanced: How should contradictory biological activity data across studies be resolved?
- Purity validation : Re-test compounds using HPLC to rule out impurities (>99% purity) .
- Assay standardization : Normalize protocols (e.g., cell passage number, incubation time) to reduce variability .
- Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects .
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase-2) using crystal structure data (PDB ID: 5KIR) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .
Advanced: How does pH and temperature affect the compound’s stability in biological assays?
- pH stability : Conduct accelerated degradation studies (pH 1–13) with UV-Vis monitoring. Thiazole rings are stable at neutral pH but hydrolyze under acidic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at 4°C for long-term stability .
Advanced: What strategies enable selective functionalization of the thiazole ring?
- Electrophilic substitution : Nitration at the 5-position of thiazole using HNO₃/H₂SO₄ .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents .
- Orthogonal protection : Use silyl ethers to block hydroxyl groups during regioselective modifications .
Advanced: What in vitro toxicity models are suitable for prioritizing lead analogs?
- Hepatotoxicity screening : Primary hepatocyte cultures assess metabolic stability and CYP450 inhibition .
- hERG channel binding : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
- Ames test : Detect mutagenicity in Salmonella typhimurium strains TA98/TA100 .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
